Spliceostatin A -

Spliceostatin A

Catalog Number: EVT-1580367
CAS Number:
Molecular Formula: C28H43NO8
Molecular Weight: 521.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Spliceostatin A is a natural product derived from the fermentation of certain microbial species, primarily known for its role as a potent inhibitor of pre-mRNA splicing. This compound has garnered significant attention in the fields of medicinal chemistry and molecular biology due to its unique mechanism of action and potential therapeutic applications, particularly in cancer treatment. Spliceostatin A belongs to a family of compounds that target the spliceosome, a complex responsible for the removal of introns from precursor messenger RNA.

Source and Classification

Spliceostatin A was first isolated from the culture broth of Aspergillus species, specifically Aspergillus nidulans and Aspergillus oryzae. It is classified as a polyketide, which is a class of natural products characterized by their complex structures and diverse biological activities. The compound is structurally related to other splicing inhibitors such as pladienolide and spliceostatin C, which also exhibit cytotoxic properties.

Synthesis Analysis

Methods

The synthesis of Spliceostatin A has been explored through various synthetic routes, emphasizing efficiency and yield. Notably, Kitahara and co-workers developed a method that utilizes relatively inexpensive starting materials like ethyl lactate to construct key fragments of the molecule. This approach contrasts with other synthetic strategies that may involve costly reagents or lengthy multi-step processes.

Technical Details

The synthesis typically involves several key steps:

  1. Protection and Activation: Initial steps often include protecting functional groups to prevent unwanted reactions during subsequent transformations.
  2. Formation of Key Intermediates: Techniques such as the Horner-Wadsworth-Emmons olefination are employed to form crucial double bonds in the structure.
  3. Cyclization: Cyclization reactions, including ring-closing metathesis, are used to form the tetrahydropyran rings that are characteristic of Spliceostatin A.
  4. Final Modifications: The final steps often involve deprotection and functional group transformations to yield the active compound.
Molecular Structure Analysis

Spliceostatin A has a complex molecular structure characterized by:

  • Two Tetrahydropyran Rings: These rings contribute significantly to its biological activity.
  • Multiple Stereogenic Centers: The presence of nine stereogenic centers adds to its structural complexity.
  • Functional Groups: Key functionalities include an acetal at C-1 and an epoxide or chlorohydrin at C-3–C-18.

Data

The molecular formula for Spliceostatin A is C21H27O6C_{21}H_{27}O_6, with a molecular weight of approximately 375.44 g/mol. Its structural representation includes various functional groups that facilitate its interaction with biological targets .

Chemical Reactions Analysis

Spliceostatin A undergoes several chemical reactions that are critical for its synthesis and mechanism of action:

  • Esterification: Involves the formation of ester bonds during synthesis.
  • Cyclization Reactions: Essential for forming the cyclic structures within the molecule.
  • Hydrolysis: Hydrolytic reactions can modify functional groups, influencing bioactivity.

These reactions are executed under controlled conditions to optimize yield and selectivity .

Mechanism of Action

Spliceostatin A exerts its effects by binding to the SF3B subcomplex of the U2 small nuclear ribonucleoprotein particle. This binding inhibits the spliceosome's assembly and function, leading to reduced availability of U1 small nuclear ribonucleoprotein particles. Consequently, this results in premature cleavage and polyadenylation of pre-mRNA, disrupting normal gene expression processes . The inhibition of splicing pathways can lead to cytotoxic effects in cancer cells, making it a compound of interest in cancer research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Spliceostatin A is typically presented as a white to off-white solid.
  • Solubility: It shows variable solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound is sensitive to hydrolysis under acidic or basic conditions.
  • Reactivity: Spliceostatin A can participate in various chemical reactions typical for compounds with multiple functional groups.

Relevant data indicate that variations in pH and solvent can significantly affect its stability and reactivity .

Applications

Spliceostatin A has several scientific uses:

  • Cancer Research: Its ability to inhibit pre-mRNA splicing makes it a valuable tool for studying splicing mechanisms in cancer cells.
  • Drug Development: Due to its cytotoxic properties, it is being investigated as a potential therapeutic agent for various cancers.
  • Molecular Biology Studies: Researchers utilize Spliceostatin A to explore splicing dynamics and the role of spliceosomes in gene regulation.
Molecular Mechanisms of Spliceostatin A in Spliceosome Modulation

Inhibition of Spliceosome Assembly Dynamics

Pre-mRNA splicing is catalyzed by the spliceosome, a highly dynamic ribonucleoprotein complex that transitions through several ATP-dependent intermediates (E, A, B, and C complexes). Spliceostatin A (SSA), a stabilized derivative of the natural product FR901464, exerts potent antitumor activity by selectively disrupting spliceosome assembly dynamics. Its mechanism centers on stalling a critical maturation step in the splicing cycle [2] [4].

Disruption of ATP-Dependent A to B Complex Transition

SSA arrests spliceosome assembly at the prespliceosome (A complex) stage, preventing progression to the catalytically active B complex. Kinetic analyses reveal that SSA-treated spliceosomes accumulate A complexes but show severely impaired B complex formation. This inhibition is strictly ATP-dependent and requires functional splicing signals (5′ splice site, branch point, and polypyrimidine tract), indicating that SSA exploits the energy-dependent remodeling steps during A complex maturation [2] [4]. Notably, SSA inhibition occurs after stable U2 snRNP incorporation into the A complex, as confirmed by the persistence of all five U snRNAs (U1, U2, U4, U5, U6) in SSA-arrested complexes [4].

Table 1: Key Splicing Complexes Affected by Spliceostatin A

Splicing ComplexKey ComponentsSSA ImpactFunctional Consequence
E ComplexU1 snRNP, SF1, U2AFNo direct inhibitionEarly splice site recognition intact
A ComplexU1/U2 snRNPs, SF3b, pre-mRNAStabilized accumulation; blocked maturationAssembly arrest at prespliceosome stage
B ComplexTri-snRNP (U4/U6.U5), Prp19/CDC5LFailure to formCatalytic activation prevented
C ComplexU2/U5/U6, post-catalytic factorsNot observedSplicing catalysis aborted

Role of SF3b Complex Binding in Blocking U2 snRNP Maturation

SSA directly binds the SF3b subcomplex within U2 snRNP, specifically targeting a hydrophobic pocket between SF3B1 and PHF5A subunits. Structural studies (cryo-EM and crystallography) demonstrate that SSA’s epoxy-cyclohexenone moiety covalently couples to the Cys103 residue of PHF5A’s zinc finger domain. This interaction traps SF3B1 in an open conformational state, preventing its closure around the branch point adenosine (BPA) [3] [5]. Consequently, SF3b cannot stabilize the U2 snRNA/branch site helix or facilitate the displacement of SF1 during early spliceosome assembly. This failure in U2 snRNP maturation compromises the accuracy of branch point recognition and locks the spliceosome in a nonproductive state [1] [3] [6].

Nonproductive Recruitment of U2 snRNP to Pre-mRNA Branch Points

While SSA permits initial U2 snRNP recruitment to the intron branch point, it renders this recruitment functionally defective. Cryo-EM structures of SSA-arrested cross-exon prespliceosomes (A3′-SSA complexes) reveal that U2 snRNP binds pre-mRNA but fails to unwind the branchpoint-interacting stem-loop (BSL) of U2 snRNA. This prevents formation of the extended U2 snRNA/intron duplex essential for splicing catalysis [3]. The stalled complex retains the DEAD-box helicase DDX46 (Prp5 homolog), which is typically released during A complex maturation. This aberrant retention further impedes tri-snRNP (U4/U6.U5) recruitment and spliceosome activation [3] [6]. Importantly, SSA’s effects are sequence-context-dependent; weaker branch sites are more susceptible to inhibition, explaining transcript-specific splicing outcomes [3].

Table 2: Cancer-Relevant Splicing Factors Disrupted by SSA-Induced Aberrant Splicing

Splicing Factor (SF)SSA-Induced AlterationDownstream TargetOncogenic Consequence
SRSF1Reduced phosphorylation/activityVEGF isoformsImpaired angiogenesis
HNRNPKMislocalizationSPIN1 exon 4 inclusionAberrant cell proliferation
SRSF2Altered RNA bindingMBD2 isoformsEnhanced metastasis (breast cancer)
PTBP1OverexpressionAXL, SMARCA4 isoformsInvasion/metastasis (liver, colorectal cancer)
SF3B1Mutant allele sensitizationBRD9 intron retentionSynthetic lethality in leukemia

Structural Basis of Branch Site InactivationThe molecular details of SSA’s interference were elucidated through high-resolution structures of the human SF3b complex bound to SSA analogs. These structures show SSA wedged into the SF3B1-PHF5A interface, where it:

  • Mimics Branch Point Adenosine: SSA’s tetracyclic core occupies the BPA binding pocket in SF3B1, sterically excluding the adenosine nucleophile [3].
  • Covalently Inactivates PHF5A: The epoxide group of SSA undergoes nucleophilic attack by Cys103 of PHF5A, forming a stable adduct that irreversibly traps SF3b in an open conformation [3].
  • Prevents Hinged-Pocket Closure: SF3B1HEAT domains cannot clamp down on the U2/intron helix, destabilizing the polypyrimidine tract (PPT) and 3′ splice site interactions [3] [5].

This mechanism explains SSA’s dual effects: stalling spliceosome assembly and inducing widespread exon skipping/intron retention. Transcripts with suboptimal splice sites or weaker branch points exhibit greater sensitivity, providing a rationale for the selective vulnerability of cancer cells reliant on specific splicing isoforms [1] [3] [5].

Implications for Cancer-Specific Splicing ModulationSSA’s disruption of constitutive splicing globally impacts cancer hallmarks:

  • Proliferation: Altered splicing of SPIN1 (via HNRNPK), CDC25 (via PUF60), and RAD52 (via SF3B4) impairs cell-cycle control [1].
  • Metastasis: Isoform switching of AXL (via PTBP1) and MBD2 (via SRSF2) promotes invasion [1] [6].
  • Angiogenesis: Dysregulated VEGF isoforms (via SRSF1) reduce tumor vascularization [1].

Properties

Product Name

Spliceostatin A

IUPAC Name

[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

Molecular Formula

C28H43NO8

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C28H43NO8/c1-17(9-12-24-26(32)28(16-34-28)15-27(6,33-7)37-24)8-11-23-18(2)14-22(20(4)36-23)29-25(31)13-10-19(3)35-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10-,17-8+/t18-,19-,20+,22+,23-,24+,26+,27-,28+/m0/s1

InChI Key

XKSGIJNRMWHQIQ-CGPJBNNXSA-N

Synonyms

spliceostatin A

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)OC)CO3)O)C)NC(=O)C=CC(C)OC(=O)C

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(C[C@@](O2)(C)OC)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C

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